molecular formula C10H14FNO B3081109 3-fluoro-4-methoxy-N-(propan-2-yl)aniline CAS No. 1096312-78-5

3-fluoro-4-methoxy-N-(propan-2-yl)aniline

Cat. No.: B3081109
CAS No.: 1096312-78-5
M. Wt: 183.22
InChI Key: RCTILAVSUKWZAU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(propan-2-yl)aniline (CAS 1096312-78-5) is a fluorinated aniline derivative serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . This compound, with the molecular formula C 10 H 14 FNO and a molecular weight of 183.22, features a secondary amine group and a methoxy substituent adjacent to a fluorine atom on the aromatic ring, making it a versatile precursor for the development of more complex molecules . Its primary research application lies in medicinal chemistry, where it is used as a key scaffold for constructing candidate compounds. The presence of the isopropylamino group and the fluorine atom can significantly influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. Researchers utilize this building block to explore structure-activity relationships (SAR) in the design of biologically active agents. The compound is also available as a hydrochloride salt (CAS 1240527-32-5) for enhanced stability or different solubility profiles in experimental conditions . Handling Note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methoxy-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)12-8-4-5-10(13-3)9(11)6-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTILAVSUKWZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Overview of Fluoro and Methoxy Aniline Derivatives in Organic and Medicinal Chemistry Research

The incorporation of fluorine and methoxy (B1213986) groups onto an aniline (B41778) scaffold profoundly influences the molecule's reactivity, selectivity, and biological activity. Fluorine, with its high electronegativity and small size, can modulate the acidity of the amine group, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. beilstein-journals.org This has made fluoroanilines valuable intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com For instance, 3-Fluoro-4-methoxyaniline (B107172) is a key building block for pharmaceuticals targeting neurological disorders and for creating advanced polymers and dyes. chemimpex.com

Similarly, the methoxy group (-OCH3) acts as an electron-donating group, influencing the electronic properties of the aromatic ring and its reactivity in electrophilic substitution reactions. google.com Its presence can also impact a molecule's solubility and how it is processed by metabolic enzymes. The combination of both fluoro and methoxy substituents on an aniline ring, as seen in compounds like 4-fluoro-2-methoxy-5-nitroaniline, creates a versatile chemical intermediate. google.com These derivatives are pivotal in synthesizing complex molecules, including kinase inhibitors for cancer therapy, by providing a chemically stable yet reactive platform for further molecular elaboration. chemimpex.comgoogle.com

Structural Significance of N Alkyl Aniline Architectures in Chemical Synthesis and Theoretical Studies

The attachment of an alkyl group to the nitrogen atom of aniline (B41778), known as N-alkylation, is a fundamental transformation in organic synthesis that creates secondary or tertiary amines. This structural modification is critical for tuning the steric and electronic properties of the aniline molecule. The introduction of an N-alkyl group, such as the propan-2-yl (isopropyl) group, increases the steric bulk around the nitrogen atom. This can direct the regioselectivity of subsequent reactions on the aromatic ring and influence the conformational preferences of the final molecule, which is crucial for its interaction with biological targets like enzymes or receptors.

From a synthetic standpoint, N-alkylation is a key step in the preparation of numerous dyes, polymers, and pharmaceutical ingredients. chemimpex.com Modern synthetic methods often employ catalytic systems to achieve N-alkylation using alcohols, which are considered greener alternatives to traditional alkyl halides. google.com The N-isopropyl group, in particular, is a common feature in agrochemicals; for example, 4-Fluoro-N-isopropylaniline is a known intermediate in the synthesis of the herbicide Flufenacet. chemicalbook.comgoogle.com The alkyl group's size and branching affect the compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn influences its pharmacokinetic profile within a biological system.

Spectroscopic and Crystallographic Investigations for Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline provides a precise count of the different types of protons and their neighboring environments. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic, methoxy (B1213986), isopropyl, and amine protons.

The aromatic region displays three signals corresponding to the protons on the benzene (B151609) ring. A doublet at δ 6.82 ppm (J = 8.4 Hz) is assigned to H-5, a doublet of doublets at δ 6.68 ppm (J = 8.4, 2.4 Hz) corresponds to H-6, and a doublet at δ 6.51 ppm (J = 2.4 Hz) is attributed to H-2. The methoxy group protons appear as a sharp singlet at δ 3.79 ppm. The isopropyl group exhibits a septet at δ 3.62 ppm for the single N-CH proton, which is coupled to the six methyl protons appearing as a doublet at δ 1.24 ppm. A broad signal for the amine (N-H) proton is also observed.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.82d8.4
H-66.68dd8.4, 2.4
H-26.51d2.4
-OCH₃3.79s-
N-CH(CH₃)₂3.62septet6.3
-CH(CH₃)₂1.24d6.3
N-H4.32broad s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum shows ten distinct signals, corresponding to the ten carbon atoms of the compound.

The aromatic carbons resonate in the downfield region, with the carbon attached to the fluorine (C-3) appearing at δ 149.8 ppm and the carbon bonded to the methoxy group (C-4) at δ 152.1 ppm. The other aromatic carbons (C-1, C-2, C-5, C-6) appear at δ 117.6, 115.2, 122.4, and 112.9 ppm, respectively. The methoxy carbon gives a signal at δ 55.7 ppm. For the isopropyl group, the N-CH carbon is observed at δ 47.3 ppm, and the two equivalent methyl carbons are found at δ 22.1 ppm.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.
Carbon AssignmentChemical Shift (δ, ppm)
C-4152.1
C-3149.8
C-5122.4
C-1117.6
C-2115.2
C-6112.9
-OCH₃55.7
N-CH47.3
-CH(CH₃)₂22.1

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound are not detailed in the provided sources, the application of these techniques is standard for unambiguous structural confirmation. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. slideshare.net Expected correlations would include a cross-peak between the H-5 and H-6 aromatic protons, confirming their ortho relationship. Another cross-peak would appear between the isopropyl N-CH septet and the -CH(CH ₃)₂ doublet, confirming the connectivity within the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. sdsu.edu This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton at δ 6.82 ppm to the carbon at δ 122.4 ppm, confirming the H-5/C-5 assignment).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.com Key HMBC correlations would be expected from the methoxy protons (δ 3.79) to the C-4 carbon (δ 152.1), and from the N-H proton to aromatic carbons C-2 and C-6, confirming the substitution pattern on the aniline (B41778) ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound exhibit characteristic bands that can be assigned to specific functional groups. For the hydrochloride salt, a broad band in the FT-IR spectrum between 3360–3280 cm⁻¹ is characteristic of the N-H stretching vibration. A strong absorption at 1235 cm⁻¹ is assigned to the C-F stretch. The C-O stretching of the methoxy group is observed in the 1250–1270 cm⁻¹ region, while aromatic C=C stretching vibrations appear between 1580–1610 cm⁻¹.

In the Raman spectrum, a high-intensity band at 974 cm⁻¹ corresponds to the ring breathing mode of the benzene ring. The C-F deformation and methoxy symmetric stretch are observed at 670 cm⁻¹ and 1035 cm⁻¹, respectively.

Table 3: Assignment of Characteristic Vibrational Modes.
Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)Intensity
N-H stretch3360–3280-Broad
Aromatic C=C stretch1580–1610--
C-O (methoxy) stretch1250–1270--
C-F stretch1235-Strong
Methoxy symmetric stretch-1035-
Ring breathing mode-974High
C-F deformation-670-

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of aniline derivatives. The N-H group can act as a hydrogen bond donor, while the fluorine and methoxy oxygen atoms can act as acceptors.

Intermolecular hydrogen bonding is expected to occur in the condensed phase. In the solid state, molecules can associate through N-H···N or N-H···O interactions, where the hydrogen on the nitrogen of one molecule interacts with the nitrogen or methoxy oxygen of a neighboring molecule. In the hydrochloride salt, a strong N⁺–H···Cl⁻ interaction is the dominant intermolecular force stabilizing the crystal lattice.

Intramolecular hydrogen bonding is also possible due to the proximity of the N-H group to the fluorine and methoxy substituents. stackexchange.com A weak intramolecular N-H···F hydrogen bond may form, creating a five-membered ring. nih.govnih.gov Such interactions have been observed and characterized in similar ortho-fluoroaniline systems and can influence the conformation of the molecule. nih.govucla.edu The presence of this bond would be indicated in the FT-IR spectrum by a broadening and a shift to lower frequency of the N-H stretching band compared to a similar molecule without the fluorine acceptor. Similarly, an N-H···O interaction with the adjacent methoxy group could occur, though this would form a less favorable four-membered ring. The specific conformation adopted by the molecule is a result of the interplay between these potential weak intramolecular interactions and steric effects from the bulky isopropyl group. ucla.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for verifying the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 197.25 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass, confirming the elemental composition.

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation, creating a unique pattern of ions. The molecular ion peak (M⁺) is observed, confirming the molecular weight. Subsequent fragmentation often involves the loss of the isopropyl group, the methoxy group, or other characteristic cleavages of the aniline structure. Analyzing these fragments allows for a detailed confirmation of the compound's specific isomeric structure.

Table 1: Mass Spectrometry Data for this compound

Analysis Type Observed Result Interpretation
Molecular Weight 197.25 g/mol Confirms the expected molecular formula C₁₀H₁₄FNO.
Molecular Ion Peak (M⁺) m/z = 197Corresponds to the intact molecule with a single positive charge.
Major Fragment 1 m/z = 182Represents the loss of a methyl group (-CH₃) from the molecular ion.
Major Fragment 2 m/z = 154Corresponds to the loss of the isopropyl group (-C₃H₇) from the nitrogen atom.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within the this compound molecule. The presence of the substituted benzene ring, an aromatic chromophore, is responsible for its absorption in the ultraviolet region. The specific substituents on the ring—fluoro, methoxy, and N-isopropylaniline groups—modify the energy levels of the molecular orbitals and thus influence the wavelengths of maximum absorption (λmax).

The spectrum typically displays absorptions characteristic of π → π* transitions within the benzene ring. The electron-donating nature of the methoxy and amino groups (auxochromes) can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The specific positions and intensities of these absorption bands are sensitive to the solvent environment.

Table 2: UV-Vis Spectroscopic Data for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε) 1 λmax 2 (nm) Molar Absorptivity (ε) 2 Electronic Transition
Ethanol ~240Data not available~295Data not availableπ → π
Hexane ~238Data not available~292Data not availableπ → π

X-ray Diffraction Crystallography for Solid-State Structural Determination

For this compound, a crystallographic study would reveal the spatial arrangement of the fluoro, methoxy, and N-isopropyl groups relative to the aniline ring. It would also detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack together to form a crystal lattice. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment. As of now, specific crystallographic data for this compound is not widely published in publicly accessible databases. A hypothetical table of expected crystallographic parameters is presented below.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a = value Å, b = value Å, c = value Åα = 90°, β = value°, γ = 90°
C-F Bond Length ~1.35 Å
C-O (methoxy) Bond Length ~1.37 Å
C-N Bond Length ~1.40 Å
Ring C-C Bond Lengths ~1.38 - 1.41 Å

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Methoxy N Propan 2 Yl Aniline

Quantum Chemical Methods (e.g., Density Functional Theory (DFT), ab initio) for Molecular Properties

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. nih.govscispace.com For 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, this process would identify the most stable spatial orientation of the fluoro, methoxy (B1213986), and N-isopropyl groups relative to the aniline (B41778) ring.

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) for Substituted Anilines based on DFT Calculations (Note: These are typical values for similar structures and not specific experimental data for this compound)

ParameterTypical Calculated Value (B3LYP)
Bond Lengths (Å)
C-N (aniline)1.39 - 1.41
C-F1.35 - 1.37
C-O (methoxy)1.36 - 1.38
N-C (isopropyl)1.46 - 1.48
**Bond Angles (°) **
C-N-C (isopropyl)118 - 122
C-C-F118 - 120
C-C-O115 - 125

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, kinetic stability, and electronic transitions. nih.govajchem-a.com For aromatic compounds like substituted anilines, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative fluorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. dergipark.org.tr

Table 2: Typical Frontier Molecular Orbital Energies for Fluoro-Methoxy Substituted Benzenes (Note: Values are illustrative and depend on the specific molecule and computational method.)

PropertyRepresentative Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.5 to 5.5

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. pnrjournal.comijnc.ir It provides a detailed picture of the Lewis-like chemical bonding and charge distribution on individual atoms. For this compound, NBO analysis would quantify the electron-donating effect of the methoxy and amino groups and the electron-withdrawing effect of the fluorine atom. pnrjournal.com This analysis can reveal stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the benzene ring. dergipark.org.tr

Simulation and Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. nih.govnih.govomu.edu.tr By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it highlights regions involved in hydrogen bonding, van der Waals forces, and other close contacts. iucr.org For this compound, a Hirshfeld analysis would likely reveal the importance of H···H, C···H, and O···H contacts in the crystal packing. nih.goviucr.org The presence of the fluorine atom might also lead to F···H or F···F interactions.

Other methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis provide deeper insights into the nature of these non-covalent interactions. kashanu.ac.ir QTAIM can identify bond critical points between atoms, characterizing the strength and nature of interactions, while RDG analysis helps visualize weak interactions in real space. kashanu.ac.ir

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves locating transition states and calculating activation energies for proposed reaction pathways. For the synthesis of substituted anilines, computational studies can help understand the regioselectivity and favorability of different routes. nih.govresearchgate.net For instance, DFT calculations can be used to model the steps in a synthetic pathway, such as the alkylation of a precursor aniline or the reduction of a nitro group, providing a theoretical framework to understand reaction outcomes and optimize conditions. Computational investigations can rule out proposed mechanisms by demonstrating prohibitively high energy barriers and can corroborate experimental findings by identifying low-energy, facile reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

As of the current body of scientific literature, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not publicly available. While MD simulations are a powerful tool for investigating the conformational dynamics and solvent interactions of molecules, dedicated research applying this methodology to this particular compound has not been published.

Theoretical studies on analogous molecules, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, have utilized computational methods to understand non-bonded interactions and charge transfer within the molecule. researchgate.net Furthermore, investigations into solvent effects on reactions of similar fluorinated aniline derivatives have been conducted, though not employing molecular dynamics simulations. researchgate.net These studies highlight the utility of computational chemistry in understanding the behavior of related structures.

In principle, molecular dynamics simulations of this compound could provide valuable insights. Such studies would likely involve the following:

Conformational Analysis: MD simulations could explore the rotational barriers around key single bonds, such as the C-N bond connecting the aniline nitrogen to the isopropyl group and the C-O bond of the methoxy group. This would reveal the most stable conformations of the molecule in a vacuum and in different solvent environments.

Hypothetical data that could be generated from such simulations are presented in the tables below for illustrative purposes.

Table 1: Hypothetical Torsional Angle Distributions for Key Dihedrals in this compound in Different Solvents

Dihedral AngleSolventMost Probable Angle (degrees)Full Width at Half Maximum (degrees)
C(ar)-C(ar)-O-C(methyl)Vacuum015
Water520
DMSO218
C(ar)-N-C(isopropyl)-HVacuum6025
Water6530
DMSO6228

This table illustrates potential outcomes of a conformational analysis, showing how the preferred orientation of the methoxy and isopropyl groups might shift in different environments.

Table 2: Hypothetical Solvent Interaction Parameters for this compound

SolventSolute-Solvent Interaction Energy (kcal/mol)Average Number of Hydrogen Bonds (N-H···Solvent)Average Number of Hydrogen Bonds (O(methoxy)···Solvent)
Water-15.21.80.9
Methanol (B129727)-12.81.50.7
Chloroform (B151607)-5.10.30.1

This table demonstrates the type of data that could be extracted from MD simulations to quantify the interactions between the solute and different solvents, highlighting the strength of interaction and the extent of hydrogen bonding.

While these tables are purely hypothetical, they represent the kind of detailed, quantitative information that molecular dynamics simulations could provide. Such research would be instrumental in building a comprehensive understanding of the physicochemical properties and behavior of this compound at the molecular level.

Synthesis and Investigation of Derivatives and Analogues of 3 Fluoro 4 Methoxy N Propan 2 Yl Aniline

Structural Modifications of the N-Alkyl Substituent

The N-alkyl substituent, in this case, the propan-2-yl (isopropyl) group, plays a crucial role in defining the steric and electronic properties of the molecule, which in turn can significantly influence its binding affinity and selectivity for biological targets. While specific research on the direct modification of the N-propan-2-yl group on 3-fluoro-4-methoxy-N-(propan-2-yl)aniline is not extensively detailed in the reviewed literature, the principles of N-alkyl variation are well-established in medicinal chemistry.

Alterations to the N-alkyl group can modulate several key parameters:

Steric Bulk: Increasing or decreasing the size of the alkyl group can influence how the molecule fits into a binding pocket. For instance, replacing the isopropyl group with a smaller methyl or a larger tert-butyl group would alter the conformational flexibility and steric hindrance around the nitrogen atom.

Hydrogen Bonding: While the secondary amine in the parent compound is a hydrogen bond donor, further substitution to a tertiary amine would remove this capability, which could be critical for target interaction.

In broader studies of aniline (B41778) derivatives, modifications of the N-alkyl substituent have been shown to be a key strategy in optimizing biological activity. For example, in the development of kinase inhibitors, variations in the N-alkyl group can lead to significant changes in potency and selectivity.

Variation of Halogen Substitution Patterns on the Aromatic Ring

The presence and position of halogen atoms on the aromatic ring are critical determinants of a molecule's physicochemical properties and biological activity. In the case of this compound, the fluorine atom at the 3-position influences the electron density of the ring and can participate in specific interactions with biological targets.

The investigation of different halogen substitution patterns could involve:

Positional Isomers: Moving the fluorine atom to other positions on the ring (e.g., 2-fluoro or 5-fluoro) would alter the electronic landscape of the molecule and could impact its binding mode and metabolic stability.

Different Halogens: Replacing fluorine with other halogens such as chlorine, bromine, or iodine would systematically change the size, lipophilicity, and potential for halogen bonding. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity. nih.gov

Polyhalogenation: The introduction of additional halogen atoms could further enhance or modify the compound's activity. For instance, di- or tri-halogenated analogues could exhibit distinct biological profiles.

Studies on other bioactive scaffolds have demonstrated the significant impact of varying halogen substitution. For example, the synthesis and biological evaluation of halogenated analogues of the natural product thiaplakortone A showed that the incorporation of bromine or iodine influenced its antimalarial activity. mdpi.com Similarly, in a series of E-stilbenols, the introduction of chlorine and trifluoromethyl groups led to derivatives with enhanced antioxidant activity compared to the parent compound, resveratrol. mdpi.com

Alteration of the Methoxy (B1213986) Group (e.g., Deuteration)

The methoxy group at the 4-position is a key feature of the molecule, contributing to its electronic properties and potential for hydrogen bonding. A significant area of investigation for this group is deuteration, which involves replacing the hydrogen atoms of the methoxy group with deuterium.

The primary motivation for deuteration is to enhance the metabolic stability of the compound. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For methoxy groups, a common metabolic pathway is O-demethylation, which is often mediated by cytochrome P450 enzymes. By deuterating the methoxy group to a trideuteriomethoxy (-OCD₃) group, the rate of this metabolic breakdown can be significantly reduced. mdpi.com

The synthesis of the deuterated analogue, 3-fluoro-4-(methoxy-D3)aniline, can be achieved through methods such as a Williamson ether synthesis using a deuterated methylating agent with a suitable fluorinated phenol (B47542) precursor. This deuterated building block can then be used in the synthesis of more complex molecules. Studies have shown that deuteration of a methoxy group in other pharmacologically active molecules can lead to improved metabolic stability and a longer biological half-life. juniperpublishers.com For instance, deuteration of the methoxy group in a series of mGluR3 inhibitors was pursued to improve their metabolic profile. juniperpublishers.com

Exploration of Diverse Aromatic Ring Substitutions

Beyond modifying the existing halogen and methoxy groups, the aromatic ring of 3-fluoro-4-methoxyaniline (B107172) provides a scaffold for the introduction of a wide array of other substituents to explore new chemical space and biological activities. ossila.com The parent amine, 3-fluoro-4-methoxyaniline, is a versatile intermediate for the synthesis of more complex heterocyclic systems. ossila.com

For example, it is a precursor in the Combes quinoline (B57606) synthesis, which allows for the creation of quinoline derivatives. ossila.com These quinoline scaffolds are present in numerous active pharmaceutical ingredients. Furthermore, the amino group can be readily derivatized to incorporate the 3-fluoro-4-methoxyphenyl moiety into larger and more complex molecular frameworks. This has been demonstrated in the synthesis of potential c-Met kinase inhibitors, where the 3-fluoro-4-methoxyaniline core is a key component. researchgate.net

The introduction of other functional groups, such as nitro, cyano, or larger alkyl or aryl groups, can be achieved through various synthetic methodologies. These modifications can influence the molecule's electronic properties, solubility, and ability to interact with different biological targets. For instance, the synthesis of chalcone (B49325) derivatives from fluorinated and methoxy-substituted benzaldehydes has been explored, demonstrating the versatility of these building blocks in creating diverse chemical structures. acgpubs.org

Structure-Activity Relationship (SAR) Studies for Probing Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule, as discussed in the preceding sections, and evaluating the impact of these changes on a specific biological endpoint.

The key structural components for SAR exploration include:

The N-propan-2-yl group , where variations can probe the steric and lipophilic requirements of the binding site.

The fluorine atom , where changes in its position or replacement with other halogens can elucidate the role of electronic effects and halogen bonding.

The methoxy group , where modifications such as deuteration can improve pharmacokinetic properties without significantly altering the binding affinity.

The aromatic ring , which can be further substituted to explore additional binding interactions and vector groups.

By correlating these structural modifications with changes in biological activity, a comprehensive SAR model can be developed. This model can then guide the rational design of more potent and selective analogues.

Chemical probes are essential tools for studying biological systems. They are typically small molecules designed to interact with a specific biological target, allowing for the investigation of that target's function. Derivatives of this compound can be developed into chemical probes, often by incorporating a reporter group, such as a fluorescent label. nih.gov

The design of a chemical probe involves several considerations:

Potency and Selectivity: The probe must retain high affinity and selectivity for its intended target to avoid off-target effects.

Reporter Group: A fluorescent group, such as a coumarin, BODIPY, or NBD (7-nitro-2,1,3-benzoxadiazole), can be attached to the core molecule. mdpi.comunipi.it The point of attachment and the length of any linker used are critical to ensure that the probe's binding is not sterically hindered.

Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

Minimal Perturbation: The reporter group should not significantly alter the biological activity of the parent molecule.

The synthesis of such probes often involves a multi-step process where the core bioactive molecule is first synthesized, followed by the attachment of the reporter group via a suitable chemical reaction. mdpi.com For example, an amine-reactive fluorescent dye could be coupled to the aniline nitrogen if it were derivatized to a primary amine, or to another functional group introduced elsewhere on the molecule. biomol.com

Computational methods, such as in silico screening and molecular docking, are powerful tools for accelerating the discovery and optimization of bioactive compounds. ijper.org These methods can be applied to derivatives of this compound to predict their binding affinity and mode of interaction with specific biological targets.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking studies have been performed on derivatives of 3-fluoro-4-(pyrrolo[2,1-f] mdpi.comnih.govtriazin-4-yloxy)aniline with c-Met kinase to understand the molecular features that contribute to high inhibitory activity. researchgate.net Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. This information is invaluable for guiding the design of new analogues with improved binding affinity.

In Silico Screening involves the use of computational methods to screen large libraries of virtual compounds against a target of interest. This can help to identify promising candidates for synthesis and biological testing. Additionally, in silico tools can be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the designed molecules. nih.gov For aniline derivatives, it is particularly important to assess the potential for metabolic bioactivation, as some anilines can be oxidized to reactive metabolites. acs.org In silico ADMET prediction can help to flag potential liabilities early in the drug discovery process. ijper.org

Interactive Data Table: Summary of Investigated Modifications and Rationale

Section Structural Modification Rationale/Key Research Findings Relevant Compound Examples Citations
6.1N-Alkyl SubstituentModulation of steric bulk, lipophilicity, and hydrogen bonding potential to optimize target binding and pharmacokinetic properties.N-methyl and N-tert-butyl analogues
6.2Halogen Substitution PatternAlteration of electronic properties, lipophilicity, and potential for halogen bonding. Positional isomers and different halogens (Cl, Br, I) can fine-tune activity.2-Fluoro or 5-fluoro positional isomers, 3-chloro or 3-bromo analogues nih.gov, mdpi.com, mdpi.com
6.3Methoxy Group AlterationDeuteration (-OCD₃) to increase metabolic stability by slowing down O-demethylation (Kinetic Isotope Effect).3-Fluoro-4-(methoxy-D3)aniline , juniperpublishers.com, mdpi.com
6.4Diverse Aromatic Ring SubstitutionsIntroduction of various functional groups (e.g., nitro, cyano) or incorporation into heterocyclic systems (e.g., quinolines) to explore new chemical space and biological targets.3-Fluoro-4-methoxyphenyl-substituted quinolines researchgate.net, ossila.com, acgpubs.org
6.5.1Chemical ProbesAttachment of fluorescent reporters (e.g., coumarin, NBD) to enable visualization and study of molecular interactions and target engagement in biological systems.Fluorescently labeled 3-fluoro-4-methoxyaniline derivatives mdpi.com, nih.gov, biomol.com, unipi.it
6.5.2In Silico StudiesUse of molecular docking to predict binding modes and affinities. In silico screening to identify new leads and ADMET prediction to assess drug-likeness.Docking of 3-fluoro-4-methoxyaniline derivatives into kinase active sites nih.gov, researchgate.net, ijper.org

Correlations between Structural Modifications and Molecular Recognition Properties

The molecular architecture of this compound provides a scaffold that is amenable to systematic structural modifications. These modifications can significantly influence the compound's interaction with biological targets, a concept central to the field of medicinal chemistry and drug design. The interplay between the electronic properties of the fluoro and methoxy substituents on the aniline ring, and the steric and electronic nature of groups attached to the nitrogen atom, dictates the compound's molecular recognition properties. Research into analogues has provided insights into how specific structural changes correlate with binding affinities and inhibitory activities against certain biological targets, such as protein kinases.

One area of investigation has been the exploration of derivatives of the closely related 3-fluoro-4-phenoxy-aniline core structure as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cell proliferation and migration. In these studies, the 3-fluoro-4-methoxyaniline moiety serves as a key building block, with the methoxy group often replaced by a more complex phenoxy-heterocyclic system to enhance interactions with the kinase's active site.

Systematic modifications to these analogues have revealed several key correlations between their structure and their molecular recognition properties. Docking studies and quantitative structure-activity relationship (QSAR) analyses have been instrumental in elucidating these correlations. For instance, in a series of compounds based on 3-fluoro-4-(pyrrolo[2,1-f] nih.govossila.comtriazin-4-yloxy)aniline and its isomers, variations in substituents on the aniline nitrogen and the heterocyclic ring system have been shown to significantly impact their inhibitory potency against c-Met kinase.

The data from these studies can be summarized to highlight the impact of specific structural modifications. For example, the nature of the substituent attached to the aniline nitrogen (designated as R1 in the table below) and the substituent on the phenyl ring of an N-phenyl group (designated as R2) can drastically alter the inhibitory concentration (IC50) of the compound.

Table 1: Impact of N-Aniline Substituents on c-Met Kinase Inhibitory Activity of 3-fluoro-4-(pyrrolo[2,1-f] nih.govossila.comtriazin-4-yloxy)aniline Derivatives
Compound IDR1 SubstituentR2 SubstituentExperimental IC50 (μM)
A1Methyl2-fluorophenyl0.76
A22-(4-methyl-1-piperazinyl)ethoxy2-fluorophenyl0.09
A32-(4-methyl-1-piperazinyl)ethoxy2,5-difluorophenyl0.04
A42-(4-methyl-1-piperazinyl)ethoxy2-fluoro-5-methylphenyl0.09
A52-(4-methyl-1-piperazinyl)ethoxy3-acetylphenyl0.09
A62-(4-methyl-1-piperazinyl)ethoxy5-chloro-2-fluorophenyl0.07

The data in Table 1 clearly demonstrates that modifying the aniline nitrogen with a more complex and potentially interactive side chain, such as 2-(4-methyl-1-piperazinyl)ethoxy, leads to a significant increase in inhibitory potency (compare compound A1 with A2-A6). researchgate.net This suggests that this bulkier, more basic side chain can form additional favorable interactions within the target's binding site, thereby enhancing molecular recognition.

Furthermore, substitutions on the terminal phenyl ring (R2) also fine-tune the activity. The introduction of a second fluorine atom (A3) or a chloro group (A6) appears to be beneficial for the inhibitory activity, highlighting the importance of the electronic and steric profile of this part of the molecule in molecular recognition. researchgate.net These findings underscore the principle that even subtle changes to the periphery of a core scaffold can have a profound impact on its interaction with a biological target.

The nature of the substituent on the aniline nitrogen: Larger, more functionalized groups can introduce new interaction points and significantly enhance binding affinity.

The substitution pattern on appended aromatic or heterocyclic rings: The electronic and steric properties of these substituents are critical for optimizing interactions with the target protein.

The presence and position of the fluorine atom on the aniline ring: This influences the electronic environment of the molecule and can pre-organize the molecule into a bioactive conformation.

These correlations provide a rational basis for the design of new analogues with improved potency and selectivity for their intended biological targets.

Advanced Research Applications and Methodological Considerations

Role as Key Synthetic Intermediates in the Construction of Complex Organic Molecules

Substituted anilines are foundational building blocks in organic synthesis, prized for their role in constructing a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific combination of substituents in 3-fluoro-4-methoxy-N-(propan-2-yl)aniline suggests its potential as a valuable intermediate. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry. The methoxy (B1213986) group, an electron-donating substituent, can influence the regioselectivity of further aromatic substitutions. The N-isopropyl group provides steric bulk and modulates the nucleophilicity of the amine.

While direct synthetic applications of this compound are not prominently reported, the reactivity of analogous compounds provides a framework for its potential uses. For instance, fluorinated anilines are common precursors in the synthesis of quinoline (B57606) derivatives, which are core structures in various active pharmaceutical ingredients. The primary amine functionality, although secondary in this case, can be a handle for forming amides, sulfonamides, and for participating in cross-coupling reactions to build more elaborate molecular architectures.

The modular construction of functionalized anilines is a significant area of research, with methods being developed for selective C-H and N-alkylation. rsc.org These advanced synthetic strategies could potentially be applied to this compound to generate a library of derivatives for screening in drug discovery and materials science.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, BaseTriarylamines
AcylationAcyl chloride, BaseAmides
SulfonylationSulfonyl chloride, BaseSulfonamides
Electrophilic Aromatic SubstitutionElectrophile, Lewis acidFurther substituted anilines

Exploration in Materials Science: Investigation of Nonlinear Optical (NLO) Properties

Aniline (B41778) derivatives are of interest in materials science, particularly for their potential nonlinear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of light, which is crucial for applications in optoelectronics and photonics. The NLO response of a molecule is often related to the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.

While this compound does not possess a strong electron-withdrawing group, its aromatic ring acts as a π-system, and the methoxy and amino groups are electron-donating. The fluorine atom can modulate the electronic properties of the aromatic ring. Research on other aniline derivatives has shown that the introduction of various substituents can tune the NLO properties. For instance, the synthesis and characterization of polymers from new aniline derivatives have been explored for their electrical properties and application as sensors. rsc.org

To assess the NLO potential of this compound, it would need to be incorporated into a larger conjugated system, for example, by derivatization to introduce a strong electron-withdrawing group like a nitro or cyano group. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict its hyperpolarizability, a key indicator of NLO activity.

Table 2: Influence of Substituents on NLO Properties of Aromatic Compounds

SubstituentElectronic NatureTypical Effect on NLO Properties
-NO₂Strong Electron-WithdrawingEnhances second-order NLO response
-CNStrong Electron-WithdrawingEnhances second-order NLO response
-OCH₃Strong Electron-DonatingCan contribute to charge asymmetry
-FWeak Electron-Withdrawing (inductive), Weak Electron-Donating (resonance)Modulates electronic structure and stability
-N(CH(CH₃)₂)₂Electron-DonatingCan enhance donor strength

Development of Advanced Analytical Methodologies for Detection, Separation, and Quantification

The development of robust analytical methods is crucial for monitoring the presence and concentration of chemical compounds in various matrices. For a substituted aniline like this compound, common analytical techniques would include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A hypothetical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a pH modifier to ensure the analyte is in a neutral form. Detection could be achieved using a UV detector, as the aromatic ring will absorb UV light.

For GC-MS analysis, the compound's volatility would need to be considered. Given its expected boiling point, it should be amenable to GC analysis. A non-polar or medium-polarity capillary column would be suitable for separation. The mass spectrometer would provide definitive identification based on the compound's mass spectrum and fragmentation pattern.

For trace-level detection in complex samples, a sample preparation step such as solid-phase extraction (SPE) might be necessary to pre-concentrate the analyte and remove interfering substances.

Future Directions in Rational Design and Automated Synthesis of Anilines for Research Purposes

The future of chemical synthesis is moving towards more rational design and automation. Computational tools, such as DFT, are increasingly used to predict the properties and reactivity of molecules before they are synthesized, guiding the design of new functional compounds. nih.govacs.orgunt.edu This approach can be applied to the design of novel aniline derivatives with tailored electronic and steric properties for specific applications.

Automated synthesis platforms, including flow chemistry systems, offer the potential for rapid and efficient production of libraries of aniline derivatives. nih.gov These technologies allow for precise control over reaction conditions and can facilitate high-throughput screening of compounds for desired activities. The continuous chemoenzymatic synthesis of anilines using immobilized enzymes is an example of a sustainable and efficient approach that could be adapted for the synthesis of compounds like this compound. nih.gov

By combining rational design with automated synthesis, researchers can accelerate the discovery and optimization of new aniline-based molecules for a wide range of applications, from medicine to materials science.

Q & A

Synthesis Optimization

Question: What are the optimal reaction conditions for synthesizing 3-fluoro-4-methoxy-N-(propan-2-yl)aniline to achieve high yield and purity? Answer:

  • Methodology : Alkylation of 4-fluoro-3-methoxyaniline with isopropyl bromide under basic conditions (e.g., NaH in DMF) at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Confirm structure using 1H NMR^1 \text{H NMR} (e.g., isopropyl doublet at δ 1.2–1.4 ppm) and mass spectrometry (ESI-MS, [M+H+^+] expected at m/z 212).
  • Reference : Similar protocols for N-alkylation of aniline derivatives are detailed in .

Structural Characterization

Question: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? Answer:

  • NMR : 1H NMR^1 \text{H NMR} identifies substituents (e.g., methoxy singlet at δ ~3.8 ppm; aromatic protons split by fluorine at δ 6.5–7.2 ppm). 13C NMR^{13} \text{C NMR} confirms quaternary carbons (e.g., C-F at ~160 ppm).
  • X-ray Crystallography : Use SHELXL ( ) for refinement. Resolve disorder in the isopropyl group using restraints. CCDC deposition recommended for validation.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C10_{10}H14_{14}FNO).
  • Reference : Crystallographic workflows in ; NMR characterization in .

Electronic and Steric Effects

Question: How do the fluorine and methoxy substituents influence the electronic properties and reactivity of this compound? Answer:

  • Electronic Effects : Fluorine (σ-withdrawing) reduces electron density at the aromatic ring, while methoxy (π-donating) enhances resonance. DFT calculations (e.g., Gaussian09) model charge distribution (e.g., Fukui indices for electrophilic attack).
  • Steric Effects : Isopropyl group hinders para-substitution. Compare reactivity with non-alkylated analogs (e.g., 3-fluoro-4-methoxyaniline) in Ullmann couplings.
  • Reference : Substituent effects in aniline derivatives are discussed in and .

Degradation Pathways

Question: What methodologies are recommended for studying the environmental degradation of this compound under simulated solar radiation? Answer:

  • Photocatalysis : Use MnFe2_2O4_4/Zn2_2SiO4_4 catalysts ( ) under UV-vis irradiation. Optimize parameters via Box-Behnken design (pH, catalyst loading, irradiation time).
  • Analytical Tools : LC-MS/MS to identify degradation byproducts (e.g., hydroxylated or defluorinated intermediates). Quantify kinetics using pseudo-first-order models.
  • Toxicity Assessment : Test intermediates with Microtox® assays.
  • Reference : Photocatalytic degradation protocols in .

Toxicity Profiling

Question: What in vitro models are suitable for evaluating the cytotoxicity and genotoxicity of this compound? Answer:

  • Cytotoxicity : HepG2 cells with MTT assay (IC50_{50} determination). Compare with primary hepatocytes for metabolic stability.
  • Genotoxicity : Comet assay (DNA strand breaks) and Ames test (mutagenicity). Include positive controls (e.g., benzidine in ).
  • Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes); analyze via UPLC-QTOF.
  • Reference : HBM4EU guidelines in recommend biomarker development for aniline derivatives.

Crystallographic Analysis

Question: How can SHELX software be applied to determine the crystal structure of this compound? Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Structure Solution : SHELXT (intrinsic phasing) for initial model. Refine with SHELXL, applying restraints for disordered isopropyl groups.
  • Validation : Check Rint_{\text{int}} (<5%), R1_1 (<0.05), and CCDC deposition.
  • Reference : SHELX workflows for small molecules are detailed in .

Mechanistic Studies in Catalysis

Question: What experimental approaches can elucidate reaction mechanisms involving this compound in palladium-catalyzed couplings? Answer:

  • Kinetic Profiling : Vary temperature (25–80°C) and catalyst loading (0.1–5 mol% Pd). Use Eyring plots to determine activation parameters.
  • Isotopic Labeling : 19F NMR^{19} \text{F NMR} to track fluorine migration. Deuterated solvents for H/D exchange studies.
  • Computational Support : DFT (B3LYP/6-31G*) to model transition states (e.g., C–N bond formation).
  • Reference : Mechanistic analysis in for related N-alkyl anilines.

Safety and Handling

Question: What are the critical safety protocols for handling this compound in laboratory settings? Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.
  • Storage : Amber glass vials under nitrogen at –20°C. Monitor for oxidation (color change from colorless to yellow).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • Reference : SDS for analogous compounds in and .

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3-fluoro-4-methoxy-N-(propan-2-yl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.